molecular formula C10H14O2 B2731730 2-[4-(Hydroxymethyl)phenyl]propan-2-ol CAS No. 88416-58-4

2-[4-(Hydroxymethyl)phenyl]propan-2-ol

Cat. No.: B2731730
CAS No.: 88416-58-4
M. Wt: 166.22
InChI Key: SCFJMEUTGBQXLX-UHFFFAOYSA-N
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Description

2-[4-(Hydroxymethyl)phenyl]propan-2-ol is an organic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . It is characterized by a hydroxymethyl group attached to a phenyl ring, which is further connected to a propan-2-ol moiety. This compound is often used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Hydroxymethyl)phenyl]propan-2-ol typically involves the reaction of 4-(hydroxymethyl)benzaldehyde with isopropanol in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and the use of acid or base catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Hydroxymethyl)phenyl]propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohols .

Scientific Research Applications

2-[4-(Hydroxymethyl)phenyl]propan-2-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[4-(Hydroxymethyl)phenyl]propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The compound’s effects are mediated through its ability to modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Hydroxymethyl)phenyl]propan-2-ol is unique due to its specific arrangement of functional groups, which confer distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .

Properties

IUPAC Name

2-[4-(hydroxymethyl)phenyl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-10(2,12)9-5-3-8(7-11)4-6-9/h3-6,11-12H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFJMEUTGBQXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88416-58-4
Record name 2-[4-(hydroxymethyl)phenyl]propan-2-ol
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